molecular formula C10H8FNO2 B8076422 6-Fluoro-8-methoxyisoquinolin-1-ol

6-Fluoro-8-methoxyisoquinolin-1-ol

Cat. No.: B8076422
M. Wt: 193.17 g/mol
InChI Key: XWUYMWQKOTWOSG-UHFFFAOYSA-N
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Description

6-Fluoro-8-methoxyisoquinolin-1-ol is a fluorinated and methoxylated derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methoxyisoquinolin-1-ol typically involves the following steps:

  • Starting Material: The synthesis often begins with isoquinoline or its derivatives.

  • Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Methoxylation: The methoxy group at the 8-position is introduced using reagents like methyl iodide in the presence of a base.

  • Oxidation: The final step involves the oxidation of the isoquinoline derivative to introduce the hydroxyl group at the 1-position, which can be achieved using oxidizing agents like potassium permanganate or chromyl chloride.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-8-methoxyisoquinolin-1-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group at the 1-position can be further oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the fluorine atom into a hydrogen atom, resulting in a different isoquinoline derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine or methoxy positions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

  • Substitution: Various nucleophiles and bases depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acid derivatives of the isoquinoline.

  • Reduction Products: Hydrogenated isoquinoline derivatives.

  • Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-8-methoxyisoquinolin-1-ol has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Fluoro-8-methoxyisoquinolin-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Fluoro-8-methoxyisoquinolin-1-ol is compared with other similar compounds, such as:

  • 6-Fluoro-7-methoxyisoquinolin-1-ol: Similar structure but with a different position of the methoxy group.

  • 8-Fluoro-6-methoxyisoquinolin-1-ol: Similar structure but with a different position of the fluorine atom.

Uniqueness: The uniqueness of this compound lies in its specific arrangement of fluorine and methoxy groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its capabilities and applications.

Properties

IUPAC Name

6-fluoro-8-methoxy-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-8-5-7(11)4-6-2-3-12-10(13)9(6)8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUYMWQKOTWOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)F)C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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